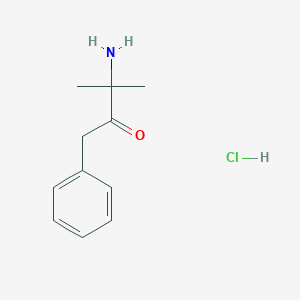
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride (3-AMPH) is an organic compound used in various scientific research applications. It is a derivative of the phenethylamine family, and is an analogue of the psychoactive drug methamphetamine. 3-AMPH has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology.
作用機序
The mechanism of action of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is not fully understood. However, it is believed to act as an agonist of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. It is also believed to act as an agonist of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft. Additionally, it is believed to act as an agonist of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been shown to increase heart rate and blood pressure, as well as to increase alertness, focus, and energy levels.
実験室実験の利点と制限
The use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound to obtain and use in experiments. Additionally, it is a relatively safe compound to use in laboratory experiments, as it does not have significant toxicity. However, one limitation is that it is not as stable as some other compounds, and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride in scientific research. These include the development of new drug delivery systems, the study of the metabolism of other drugs, and the study of the effects of drugs on the body. Additionally, it could be used in the development of new drugs, such as those targeting the dopamine transporter, norepinephrine transporter, and serotonin transporter. Finally, it could be used in the development of new treatments for neurological disorders, such as Parkinson’s disease and depression.
合成法
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can be synthesized through a variety of methods, including chemical synthesis, reductive amination, and enzymatic reactions. Chemical synthesis involves the reaction of an amine and an aldehyde or ketone to form the desired product. Reductive amination is the reaction of an amine and an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. Enzymatic reactions involve the use of enzymes to catalyze the reaction of an amine and an aldehyde or ketone.
科学的研究の応用
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has been used in a variety of scientific studies, including those related to drug delivery, drug metabolism, and pharmacology. In drug delivery studies, this compound has been used to develop new delivery systems for drugs, such as transdermal patches and nanoparticles. In drug metabolism studies, this compound has been used to study the metabolism of drugs, including their absorption, distribution, and elimination. In pharmacology studies, this compound has been used to study the effects of drugs on the body, including their therapeutic and adverse effects.
特性
IUPAC Name |
3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKTBSZOHLGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)



![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)